molecular formula C24H25BrN2O3S B296783 2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide

2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No. B296783
M. Wt: 501.4 g/mol
InChI Key: SPTUZCAMWXPQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide, also known as BMS-986142, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

Mechanism of Action

2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide is a selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of enzymes. TYK2 is involved in the signaling pathway of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, 2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide reduces the activation of downstream signaling pathways and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide has been shown to reduce inflammation and disease activity in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus. 2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-17 in vitro. In addition, 2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide has been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of 2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide is its selectivity for TYK2, which may reduce the risk of off-target effects. Another advantage is its favorable safety profile in preclinical studies. However, one limitation of 2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide is its relatively short half-life, which may require frequent dosing in clinical trials.

Future Directions

For 2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide include further preclinical studies to evaluate its efficacy in other autoimmune diseases, as well as clinical trials to evaluate its safety and efficacy in humans. Other future directions include the development of more potent and selective TYK2 inhibitors, as well as the investigation of combination therapies with other immunomodulatory agents.

Synthesis Methods

The synthesis of 2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide involves several steps, including the reaction of 4-bromoaniline with p-toluenesulfonyl chloride to form 4-bromo-p-toluenesulfonamide. This compound is then reacted with 2-ethyl-6-methylaniline and acetic anhydride to form the final product, 2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide. The synthesis method has been optimized to produce high yields of pure 2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide.

Scientific Research Applications

2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide has been extensively studied in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus. In these studies, 2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide has been shown to reduce inflammation and disease activity. 2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide has also been studied in vitro and has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-17.

properties

Molecular Formula

C24H25BrN2O3S

Molecular Weight

501.4 g/mol

IUPAC Name

2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C24H25BrN2O3S/c1-4-19-7-5-6-18(3)24(19)26-23(28)16-27(21-12-10-20(25)11-13-21)31(29,30)22-14-8-17(2)9-15-22/h5-15H,4,16H2,1-3H3,(H,26,28)

InChI Key

SPTUZCAMWXPQJL-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)C)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.